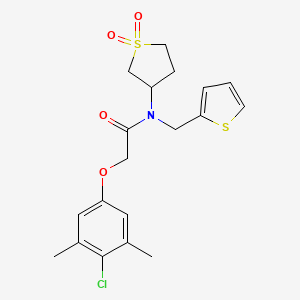

2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)acetamide

Beschreibung

This compound is a substituted acetamide featuring a phenoxy group (4-chloro-3,5-dimethylphenyl), a sulfone-containing tetrahydrothiophene ring (1,1-dioxidotetrahydrothiophen-3-yl), and a thiophen-2-ylmethyl substituent on the acetamide nitrogen. The presence of chlorine and methyl groups on the phenoxy ring may confer metabolic stability, while the thiophene moiety could facilitate π-π stacking in biological systems .

Eigenschaften

Molekularformel |

C19H22ClNO4S2 |

|---|---|

Molekulargewicht |

428.0 g/mol |

IUPAC-Name |

2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-(thiophen-2-ylmethyl)acetamide |

InChI |

InChI=1S/C19H22ClNO4S2/c1-13-8-16(9-14(2)19(13)20)25-11-18(22)21(10-17-4-3-6-26-17)15-5-7-27(23,24)12-15/h3-4,6,8-9,15H,5,7,10-12H2,1-2H3 |

InChI-Schlüssel |

CZNQIGOLVGLLRL-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC(=C1Cl)C)OCC(=O)N(CC2=CC=CS2)C3CCS(=O)(=O)C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)acetamide typically involves multiple steps:

Formation of the Phenoxy Intermediate: The initial step involves the chlorination of 3,5-dimethylphenol to form 4-chloro-3,5-dimethylphenol. This is followed by the reaction with chloroacetic acid to form 2-(4-chloro-3,5-dimethylphenoxy)acetic acid.

Formation of the Dioxidotetrahydrothiophenyl Intermediate: Tetrahydrothiophene is oxidized to form 1,1-dioxidotetrahydrothiophene.

Formation of the Thiophenylmethyl Intermediate: Thiophene is reacted with formaldehyde to form thiophen-2-ylmethyl alcohol.

Coupling Reaction: The final step involves the coupling of the three intermediates under specific reaction conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophenylmethyl group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the phenoxy group, potentially leading to the formation of phenolic derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Phenolic derivatives.

Substitution: Substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.

Material Science: It can be incorporated into polymers and other materials to impart specific properties such as conductivity and thermal stability.

Biology

Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, making it useful in biochemical studies and drug development.

Cell Signaling: It can be used to study cell signaling pathways and interactions.

Medicine

Drug Development: The compound’s unique structure makes it a potential candidate for the development of new pharmaceuticals targeting specific diseases.

Diagnostics: It can be used in diagnostic assays to detect specific biomolecules.

Industry

Agriculture: The compound can be used as a pesticide or herbicide, providing protection against various pests and weeds.

Manufacturing: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to inhibition or activation of specific biochemical processes.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Structural Analogues with Shared Acetamide Backbone

(a) N-(4-Chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)acetamide (CAS: 620557-06-4)

- Key Differences: The phenoxy group is substituted with 2-methoxy instead of 4-chloro-3,5-dimethyl. The N-substituent is 4-chlorobenzyl rather than thiophen-2-ylmethyl.

- The benzyl vs. thiophenemethyl substituent could influence lipophilicity and metabolic pathways .

(b) Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)

- Key Differences :

- Simpler substituents: methoxymethyl and diethylphenyl groups.

- Lacks sulfone and thiophene moieties.

- Implications :

(c) Thenylchlor (2-Chloro-N-(2,6-dimethylphenyl)-N-((3-methoxy-2-thienyl)methyl)acetamide)

- Key Differences :

- Contains a 3-methoxy-2-thienylmethyl group instead of a 1,1-dioxidotetrahydrothiophen-3-yl substituent.

- Implications :

Table 1: Comparative Properties of Acetamide Derivatives

*Estimated based on structural similarity to CAS 620557-06-4 .

Research Findings and Implications

- Biological Activity :

- Agrochemical Potential: The chloro-dimethylphenoxy group shares structural motifs with pre-emergent herbicides (e.g., alachlor), suggesting possible herbicidal activity, though its higher molecular weight may limit field applicability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.